Specioside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24O10 |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

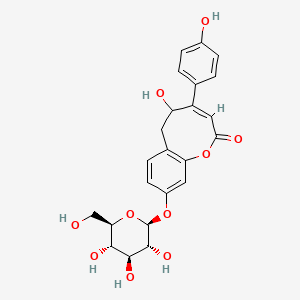

(3Z)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one |

InChI |

InChI=1S/C23H24O10/c24-10-18-20(28)21(29)22(30)23(33-18)31-14-6-3-12-7-16(26)15(9-19(27)32-17(12)8-14)11-1-4-13(25)5-2-11/h1-6,8-9,16,18,20-26,28-30H,7,10H2/b15-9-/t16?,18-,20-,21+,22-,23-/m1/s1 |

InChI Key |

BFKUDGRBSUJNLA-FKNLYHIESA-N |

Isomeric SMILES |

C1C(/C(=C\C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/C4=CC=C(C=C4)O)O |

Canonical SMILES |

C1C(C(=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Specioside B: Current Knowledge and Research Gaps

For Researchers, Scientists, and Drug Development Professionals

Abstract

Specioside B is a naturally occurring phenolic compound isolated from the stem bark of Stereospermum acuminatissimum K. Schum.[1]. Despite its identification and availability through some chemical suppliers, in-depth scientific literature detailing its chemical structure, comprehensive biological activities, and mechanisms of action remains notably scarce. This technical guide summarizes the currently available information on this compound and highlights the significant research gaps that need to be addressed to fully understand its therapeutic potential. It is crucial to distinguish this compound from the more extensively studied iridoid glycoside, Specioside, as they are distinct chemical entities.

Chemical Identity and Properties

This compound is identified by the CAS number 126589-95-5.[1] Its molecular formula is C23H24O10, and it has a molecular weight of approximately 460.44 g/mol .[1] While a definitive, publicly available 2D or 3D structure diagram confirmed through rigorous spectroscopic analysis is not readily accessible in the reviewed literature, its basic chemical and physical properties are summarized in Table 1.

Data Presentation

| Property | Value | Source |

| CAS Number | 126589-95-5 | [1] |

| Molecular Formula | C23H24O10 | [1] |

| Molecular Weight | 460.44 g/mol | |

| Predicted Boiling Point | 783.4 ± 60.0 °C | |

| Predicted Density | 1.548 ± 0.06 g/cm³ | |

| Predicted pKa | 8.50 ± 0.15 | |

| Source Organism | Stereospermum acuminatissimum K. Schum. |

Note: Predicted values are based on computational models and have not been experimentally verified in the available literature.

Chemical Structure of this compound

A definitive chemical structure for this compound, including stereochemistry, is not available in the public scientific literature accessed for this review. While commercial vendors list the compound and its molecular formula, the detailed structural elucidation, typically confirmed by Nuclear Magnetic Resonance (NMR) and X-ray crystallography, has not been published in accessible journals.

For illustrative purposes, a logical workflow for the structural elucidation of a novel natural product like this compound is presented below.

Experimental Workflows

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in the available scientific literature. A phytochemical investigation of Stereospermum acuminatissimum confirmed the presence of various compounds, but a specific protocol for this compound was not detailed.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity and associated signaling pathways of this compound. While other compounds from Stereospermum acuminatissimum have been screened for activities such as urease and α-chymotrypsin inhibition, specific data for this compound is not provided.

It is imperative to not confuse this compound with the iridoid glycoside Specioside (CAS 72514-90-0), which has been shown to be involved in the Keap1-Nrf2 antioxidant pathway. At present, no such signaling pathway has been identified for this compound in the reviewed literature.

Logical Relationships

Conclusion and Future Directions

The current body of scientific literature on this compound is insufficient to provide a comprehensive technical overview of its chemical and biological properties. While its existence as a natural product is established, fundamental data regarding its precise chemical structure, biological efficacy, and mechanism of action are missing.

Future research should prioritize the following:

-

Definitive Structural Elucidation: Comprehensive NMR and mass spectrometry studies are required to confirm the chemical structure and stereochemistry of this compound.

-

Isolation and Purification Protocols: The development and publication of a detailed and reproducible protocol for the isolation of this compound from Stereospermum acuminatissimum are essential for facilitating further research.

-

Biological Screening: A broad-based biological screening of this compound is necessary to identify any potential therapeutic activities.

-

Mechanistic Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying signaling pathways and molecular targets.

Until such data becomes available, the potential of this compound as a lead compound for drug development remains largely unexplored.

References

The Putative Biosynthesis of Specioside B in Tabebuia aurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabebuia aurea, a member of the Bignoniaceae family, is a plant known for its diverse array of secondary metabolites, including the iridoid glycoside Specioside B. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system and are recognized for their wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This compound, in particular, has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound in Tabebuia aurea, detailing the proposed enzymatic steps, presenting relevant quantitative data from related pathways, and offering comprehensive experimental protocols to facilitate further research in this area. While the complete pathway in Tabebuia aurea has yet to be fully elucidated, this guide synthesizes the current understanding of iridoid glycoside biosynthesis to propose a scientifically grounded pathway for this compound.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of iridoid glycoside formation, originating from the universal monoterpene precursor, geranyl pyrophosphate (GPP). The pathway can be conceptually divided into four main stages:

-

Core Iridoid Skeleton Formation: The initial steps involve the conversion of GPP to the central iridoid precursor, nepetalactol.

-

Oxidative Modifications and Formation of Catalpol (B1668604): A series of oxidation and hydroxylation reactions modify the iridoid skeleton, leading to the formation of catalpol.

-

Glycosylation: The attachment of a glucose moiety to the iridoid aglycone.

-

Acylation: The final step involves the esterification of the catalpol scaffold with a p-coumaroyl group to yield this compound.

The proposed enzymatic reactions are catalyzed by a series of enzymes, many of which are part of large enzyme families such as cytochrome P450 monooxygenases (CYPs), reductases, and acyltransferases.

Caption: Putative biosynthetic pathway of this compound in Tabebuia aurea.

Quantitative Data on Iridoid Glycoside Biosynthesis

While specific quantitative data for the biosynthesis of this compound in Tabebuia aurea is not yet available, data from studies on related iridoid glycosides in other plant species can provide valuable insights into the potential enzyme kinetics and metabolite concentrations. The following table summarizes representative quantitative data for key enzymes and intermediates in iridoid biosynthesis.

| Enzyme/Metabolite | Plant Species | Km (µM) | Vmax (pkat/mg protein) | Concentration (µg/g FW) | Reference |

| Enzymes | |||||

| Geraniol Synthase (GES) | Catharanthus roseus | 15.3 ± 1.2 | 1.2 ± 0.1 | - | [1] |

| Iridoid Synthase (ISY) | Catharanthus roseus | 78 ± 9 | 10.5 ± 0.6 | - | [1] |

| Intermediates | |||||

| Loganic acid | Gentiana macrophylla | - | - | 49.44 (increase under high light) | [2] |

| Catalpol | Rehmannia glutinosa | - | - | Varies by extract | [3] |

Note: The data presented above is for homologous enzymes and related compounds in different plant species and should be used as a reference for designing experiments for the this compound pathway in Tabebuia aurea.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments that are crucial for identifying and characterizing the enzymes involved in this pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes, they are often produced in heterologous systems like Escherichia coli or yeast.[4][5][6]

Objective: To produce and purify a candidate enzyme (e.g., a putative acyltransferase) for in vitro characterization.

Workflow:

Caption: Workflow for heterologous expression and purification of a candidate enzyme.

Detailed Protocol (Example: His-tagged protein in E. coli):

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from a relevant tissue of Tabebuia aurea (e.g., leaves or bark) using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification and Cloning: Amplify the open reading frame of the candidate gene using gene-specific primers with appropriate restriction sites. Digest the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes and ligate the insert into the vector.

-

Transformation and Expression: Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)). Grow a culture to an OD600 of 0.6-0.8 and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 18°C) overnight.

-

Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication. Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the His-tagged protein with an imidazole (B134444) gradient.

-

Verification: Analyze the purified protein by SDS-PAGE to assess purity and confirm its identity by Western blot using an anti-His tag antibody.

In Vitro Enzyme Assays

Enzyme assays are essential for determining the function and kinetic properties of the purified enzymes.[7][8][9][10]

Objective: To determine the catalytic activity of a purified putative acyltransferase in the final step of this compound biosynthesis.

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM Phosphate buffer (pH 7.5)

-

1 mM Catalpol (substrate)

-

0.5 mM p-Coumaroyl-CoA (acyl donor)

-

Purified acyltransferase (1-5 µg)

-

Make up to a final volume of 100 µL with nuclease-free water.

-

Reaction Incubation and Termination:

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

Product Detection and Quantification:

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identify the this compound peak by comparing the retention time and mass spectrum with an authentic standard.

-

Quantify the product formation to determine the enzyme's specific activity.

Kinetic Analysis:

-

To determine the Michaelis-Menten constants (Km and Vmax), perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.[7][9][10]

-

Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Caption: General workflow for an in vitro enzyme assay.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. The production of iridoid glycosides is often induced by environmental stimuli such as herbivory and pathogen attack, with jasmonate signaling playing a key role.[11]

Key regulatory components likely involved in the this compound pathway include:

-

Transcription Factors: MYB and bHLH transcription factors are known to regulate the expression of genes in secondary metabolic pathways.[11][12]

-

Phytohormones: Jasmonic acid (JA) and its derivatives are potent elicitors of iridoid biosynthesis.

-

Developmental Cues: The accumulation of this compound may be tissue-specific and dependent on the developmental stage of the plant.

Further research using transcriptomic and metabolomic approaches is needed to identify the specific regulatory networks controlling this compound biosynthesis in Tabebuia aurea.

Conclusion and Future Perspectives

This technical guide has outlined the putative biosynthetic pathway of this compound in Tabebuia aurea, based on the current knowledge of iridoid glycoside biosynthesis. The provided experimental protocols and representative quantitative data serve as a foundation for researchers to experimentally validate this proposed pathway. Future research should focus on the isolation and characterization of the specific enzymes from Tabebuia aurea, the elucidation of the regulatory mechanisms governing the pathway, and the exploration of metabolic engineering strategies to enhance the production of this valuable compound. A deeper understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production for pharmaceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Transcriptome and metabolome analysis reveals mechanism of light intensity modulating iridoid biosynthesis in Gentiana macrophylla Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. biochem.du.ac.in [biochem.du.ac.in]

- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 11. Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Specioside B: A Technical Whitepaper on its Discovery, Properties, and Biological Activity

Foreword

Specioside (B140206), an iridoid glycoside, has garnered significant scientific interest since its discovery. Initially identified as a feeding deterrent, subsequent research has unveiled its potential as a potent anti-inflammatory and antioxidant agent. This document provides a comprehensive technical overview of Specioside, intended for researchers, scientists, and professionals in drug development. It details the history of its discovery, its physicochemical properties, comprehensive experimental protocols for its isolation and analysis, and an in-depth look at its known biological activities and associated signaling pathways.

Discovery and History

Specioside was first isolated and identified in 1980 by El-Naggar and Doskotch from the leaves of the Catalpa speciosa tree.[1][2][3] The investigation was prompted by the observation that the ethanolic extract of these leaves exhibited feeding deterrent properties against gypsy moth larvae.[1][2] Through systematic fractionation and chromatography, Specioside was isolated alongside the known iridoid glycoside, catalposide.[1][2] While initially found to be only weakly active as a feeding deterrent on its own, its discovery paved the way for further investigation into its other biological properties.[1][2]

Subsequent studies have identified Specioside in other plant species, including Tabebuia aurea and Tabebuia rosea, expanding the natural sources for this compound.[4][5][6] Research has since shifted towards its pharmacological potential, with notable findings on its anti-inflammatory and antioxidant activities.[4][6][7]

Physicochemical Properties

Specioside is classified as a cinnamate (B1238496) ester iridoid glycoside.[8] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C24H28O12 | [1][8] |

| Molecular Weight | 508.5 g/mol | [8] |

| Melting Point | 244-245 °C | [2] |

| Optical Rotation | [α]D21 -203° (c 0.4, methanol) | [2] |

| UV λmax (methanol) | 230 nm (log ε 3.82), 300 nm (shld, 4.06), 315 nm (4.15) | [2] |

| IR (KBr) νmax | 3415, 1715, 1615, 1520, 1500, 1080 cm-1 | [2] |

Table 1: Physicochemical Properties of Specioside

Spectroscopic Data

The structural elucidation of Specioside was accomplished through detailed analysis of its NMR and mass spectrometry data.

| ¹H-NMR (60 MHz, methanol-d4) δ (ppm) | Assignment |

| 2.55-2.80 (m, 2H) | H-5 and H-9 |

| 3.65-4.45 (m, 5H) | |

| 6.35 and 7.20 (AB q, J=16 Hz) | αH and βH of cinnamic acid |

| 6.37 (d, J=6 Hz) | H-3 |

| 6.82 and 7.50 (AA'BB' pattern, JAB=9 Hz) | Aromatic protons |

Table 2: ¹H-NMR Data for Specioside [1]

| ¹³C-NMR (Methanol-d4) δ (ppm) | Assignment |

| Data not available in initial search results |

Table 3: ¹³C-NMR Data for Specioside

| Mass Spectrometry | Value |

| [M-H]⁻ | m/z 507.1498 |

| Fragment ions | m/z 345.0997 (elimination of a hexose (B10828440) molecule), m/z 163.0391 (coumaric acid moiety) |

Table 4: Mass Spectrometry Data for Specioside [4]

Experimental Protocols

Isolation of Specioside from Catalpa speciosa Leaves

This protocol is based on the original method described by El-Naggar and Doskotch (1980).[1][2]

1. Plant Material and Extraction:

- Air-dried and powdered leaves of Catalpa speciosa (20 mesh) are extracted with ethanol.

2. Solvent Partitioning:

- The crude ethanolic extract is partitioned between chloroform (B151607) and water.

- The aqueous fraction, which contains the iridoid glycosides, is then extracted with ethyl acetate (B1210297).

3. Column Chromatography:

- The ethyl acetate soluble fraction is subjected to column chromatography on silica (B1680970) gel.

- The column is eluted with a suitable solvent system (e.g., chloroform-methanol gradient).

- Fractions are monitored by thin-layer chromatography (TLC).

4. Purification:

- Fractions containing Specioside (identified by its Rf value) are combined and concentrated.

- The residue is crystallized from water to yield colorless rhombic crystals of Specioside.

plant_material [label="Catalpa speciosa Leaves"];

extraction [label="Ethanolic Extraction"];

partitioning [label="Solvent Partitioning\n(Chloroform/Water)"];

ethyl_acetate_extraction [label="Ethyl Acetate Extraction of Aqueous Phase"];

column_chromatography [label="Silica Gel Column Chromatography"];

purification [label="Crystallization"];

specioside [label="Pure Specioside", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> extraction;

extraction -> partitioning;

partitioning -> ethyl_acetate_extraction;

ethyl_acetate_extraction -> column_chromatography;

column_chromatography -> purification;

purification -> specioside;

}

Caption: Workflow for the isolation of Specioside.

Isolation of Specioside from Tabebuia aurea Bark

This protocol is adapted from the method described by Nocchi et al. (2020).[4][5]

1. Plant Material and Extraction:

- Dried and powdered stem bark of Tabebuia aurea is extracted with an ethanol:water (7:3, v/v) solution by percolation.

- The extract is concentrated and lyophilized.

2. Resin Adsorption Chromatography:

- A portion of the crude extract is solubilized in methanol (B129727) and agitated with Amberlite XAD2 resin for 2 hours.

- The resin is washed with deionized water to remove sugars.

- The methanol fraction is then eluted from the resin.

3. Precipitation and Purification:

- The methanol fraction is concentrated and Specioside is precipitated using deionized water.

- The precipitate is collected and dried by lyophilization to obtain Specioside.

4. Analysis:

- The purity and identity of the isolated Specioside are confirmed by LC-DAD-MS/MS and NMR.

Biological Activity and Signaling Pathways

Specioside has demonstrated a range of biological activities, with its anti-inflammatory and antioxidant effects being the most prominent.

| Activity | Model | Key Findings | Reference |

| Anti-inflammatory | Carrageenan-induced leucocyte recruitment in mice | 50 mg/kg of Specioside resulted in an 80.0% inhibition of leucocyte infiltration. | [4][5] |

| Antioxidant | DPPH radical scavenging activity, ORAC | Exhibits antioxidant activity. | [6] |

| Antioxidant | H₂O₂-induced oxidative stress in HepG2 cells | Provides protective effects against oxidative stress. | [6] |

| Antiamoebic | Entamoeba histolytica HK-9 strain | Showed comparable activity to the standard drug metronidazole. | [7] |

| Cytotoxicity | HeLa, HaCaT, HepG2 cells | No significant cytotoxic activity observed. | [4] |

| Antibacterial | S. aureus, S. epidermidis, P. aeruginosa, E. coli, S. lutea | Ineffective against these bacterial strains. | [4] |

| Antifungal | Candida albicans | Ineffective against this fungal strain. | [4] |

Table 5: Summary of Biological Activities of Specioside

Keap1-Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant activity of Specioside is the activation of the Keap1-Nrf2 signaling pathway.[6] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like Specioside, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Research has shown that treatment with Specioside leads to the dissociation of Nrf2 from Keap1, an increase in nuclear Nrf2 levels, and the subsequent upregulation of Nrf2-mediated antioxidant genes such as HMOX-1 and NQO1.[6]

Caption: Activation of the Keap1-Nrf2 pathway by Specioside.

Conclusion

Specioside, since its initial discovery as a weak insect feeding deterrent, has emerged as a promising natural product with significant anti-inflammatory and antioxidant properties. Its mechanism of action, particularly the activation of the Keap1-Nrf2 pathway, provides a solid foundation for its further investigation as a potential therapeutic agent. The detailed protocols for its isolation from natural sources and the comprehensive data presented in this whitepaper are intended to facilitate future research and development efforts focused on this intriguing iridoid glycoside.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. datapdf.com [datapdf.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lume.ufrgs.br [lume.ufrgs.br]

- 5. researchgate.net [researchgate.net]

- 6. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specioside (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specioside | C24H28O12 | CID 11948661 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Specioside B from Catalpa speciosa Leaves

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and quantification of Specioside (B140206) B, an iridoid glycoside, from the leaves of Catalpa speciosa. Specioside B has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] These protocols are intended to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Catalpa speciosa, commonly known as the Northern Catalpa, is a deciduous tree native to North America.[1] Its leaves are a known source of various bioactive compounds, including the iridoid glycoside this compound. Iridoids are a class of secondary metabolites recognized for a wide range of biological activities. This compound, in particular, has been shown to exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[2][3] This makes the efficient extraction and purification of this compound a critical step for further pharmacological investigation and potential drug development.

The following protocols detail a comprehensive workflow from the initial extraction of this compound from Catalpa speciosa leaves to its purification and subsequent analysis.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Catalpa speciosa should be collected. For consistency, it is advisable to collect leaves from a single source at a specific time of day and year.

-

Preparation: The leaves should be thoroughly washed with distilled water to remove any debris. Subsequently, they should be air-dried in a well-ventilated area, shielded from direct sunlight, for approximately 15 days, or until they are brittle.

-

Grinding: The dried leaves are then ground into a fine powder using a mechanical grinder. The powder should be passed through a sieve to ensure a uniform particle size, which will enhance the efficiency of the extraction process. The powdered plant material should be stored in airtight containers in a cool, dark place until extraction.

Extraction of Crude this compound

Two primary methods are presented for the initial extraction: a traditional solvent extraction using ethanol (B145695), which has been documented for this compound from Catalpa speciosa, and a hot water extraction, which has shown high efficiency for other iridoid glycosides.

Method A: Ethanolic Extraction

This method is based on the successful isolation of this compound from Catalpa speciosa leaves.[4]

-

Maceration: The powdered leaves are macerated with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Extraction: The mixture is then subjected to extraction at 50°C for 24 hours with continuous stirring.[5]

-

Filtration: The extract is filtered through Whatman No. 1 filter paper. The residue can be re-extracted two more times with fresh solvent to maximize the yield.

-

Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanolic extract.

Method B: Hot Water Extraction

This method has been shown to be highly efficient for the extraction of other iridoid glycosides like catalpol (B1668604) and aucubin.[4][6]

-

Infusion: The powdered leaves are mixed with distilled water at a solid-to-liquid ratio of 1:20 (w/v).

-

Extraction: The mixture is heated to 100°C for 60 minutes in a shaking water bath.

-

Filtration: The hot mixture is filtered through Whatman No. 1 filter paper. The residue is washed with hot water.

-

Concentration: The filtrate is cooled and then lyophilized (freeze-dried) to obtain a dry powder.

Purification of this compound

A multi-step purification process involving liquid-liquid partitioning and column chromatography is recommended for the isolation of this compound from the crude extract.

Step 1: Liquid-Liquid Partitioning

-

The crude extract (from either method) is suspended in distilled water.

-

The aqueous suspension is then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate (B1210297), in a separatory funnel.

-

The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated under reduced pressure.

Step 2: Column Chromatography

Further purification of the concentrated ethyl acetate fraction is achieved using column chromatography. A combination of different chromatographic techniques may be necessary to achieve high purity.

-

Adsorbent Column Chromatography (e.g., Diaion HP-20):

-

The concentrated ethyl acetate fraction is loaded onto a Diaion HP-20 column.

-

The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 70%, 95% ethanol).[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Silica (B1680970) Gel Column Chromatography:

-

Fractions enriched with this compound from the previous step are pooled, concentrated, and subjected to silica gel column chromatography.

-

The column is eluted with a solvent system such as ethyl acetate-methanol-water.[5]

-

-

Size Exclusion Chromatography (e.g., Sephadex LH-20):

-

For final polishing, fractions containing this compound can be further purified on a Sephadex LH-20 column using 95% ethanol as the mobile phase.[5]

-

Purity Analysis and Quantification

The purity and concentration of this compound in the final fractions can be determined using High-Performance Liquid Chromatography (HPLC).

-

HPLC System: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid) is a suitable mobile phase.[5]

-

Detection: UV detection at an appropriate wavelength (e.g., determined by UV-Vis spectrophotometry of a pure standard).

-

Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard curve generated using a purified this compound standard.

Data Presentation

Table 1: Extraction Parameters

| Parameter | Method A: Ethanolic Extraction | Method B: Hot Water Extraction |

| Solvent | 95% Ethanol | Distilled Water |

| Solid-to-Liquid Ratio | 1:10 (w/v) | 1:20 (w/v) |

| Temperature | 50°C | 100°C |

| Extraction Time | 24 hours | 60 minutes |

Table 2: Purification Parameters

| Step | Technique | Stationary Phase | Mobile Phase (Example) |

| 1 | Liquid-Liquid Partitioning | - | Hexane, Chloroform, Ethyl Acetate |

| 2 | Adsorbent Chromatography | Diaion HP-20 | Water-Ethanol Gradient (0-95%) |

| 3 | Silica Gel Chromatography | Silica Gel | Ethyl Acetate-Methanol-Water |

| 4 | Size Exclusion Chromatography | Sephadex LH-20 | 95% Ethanol |

Table 3: Analytical Parameters for HPLC

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min (typical) |

| Detection | UV-Vis Detector |

| Injection Volume | 10-20 µL |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

References

- 1. lume.ufrgs.br [lume.ufrgs.br]

- 2. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 6. researchgate.net [researchgate.net]

High-Yield Isolation of Specioside from Plant Material: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specioside is an iridoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This document provides detailed protocols for the high-yield isolation of Specioside from plant materials, focusing on established methods and offering insights into alternative purification techniques. Additionally, it elucidates the molecular mechanism of action of Specioside through the Keap1-Nrf2 signaling pathway.

Note on Nomenclature: The term "Specioside" in this document refers to the iridoid glycoside (CAS 72514-90-0) primarily isolated from Catalpa and Tabebuia species. A distinct phenolic compound designated "Specioside B" (CAS 126589-95-5) has been reported from Stereospermum acuminatissimum. This document focuses on the iridoid glycoside.

Data Presentation: Quantitative Yield of Specioside and Related Iridoid Glycosides

The following table summarizes the yield of Specioside and other iridoid glycosides from various plant sources using different isolation techniques. This data is crucial for selecting the optimal plant material and extraction method to achieve a high yield.

| Compound | Plant Source | Extraction/Purification Method | Starting Material | Yield | Purity | Reference |

| Specioside | Tabebuia aurea (Stem Bark) | Percolation (Ethanol:Water), Amberlite XAD2 Resin, Precipitation | 189.11 g (Crude Extract) | 18.65 g | >94% | [1] |

| Morroniside | Fructus Corni | Macroporous Resin, HSCCC | 100 mg (Crude Extract) | 13.1 mg | 96.3% | [1][2] |

| Loganin | Fructus Corni | Macroporous Resin, HSCCC | 100 mg (Crude Extract) | 10.2 mg | 94.2% | [1][2] |

| Sweroside | Fructus Corni | Macroporous Resin, HSCCC | 100 mg (Crude Extract) | 7.9 mg | 92.3% | [1][2] |

| Shanzhiside methyl ester | Lamiophlomis rotata | D101 Macroporous Resin, HSCCC | 150 mg (Crude Extract) | 37 mg | 99.2% | |

| Phloyoside II | Lamiophlomis rotata | D101 Macroporous Resin, HSCCC | 150 mg (Crude Extract) | 29 mg | 98.5% |

Experimental Protocols

Protocol 1: High-Yield Isolation of Specioside from Tabebuia aurea

This protocol is adapted from a study that reported a 20-fold higher yield of Specioside compared to previous methods.

1. Plant Material Preparation and Extraction:

-

Collect the stem barks of Tabebuia aurea.

-

Dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried stem barks into a fine powder.

-

Perform percolation extraction on 2.90 kg of the powdered material using a 7:3 (v/v) mixture of ethanol (B145695) and water.

-

Concentrate the resulting extract under reduced pressure and then lyophilize to obtain a crude extract (approximately 606.49 g).

2. Purification using Amberlite XAD2 Resin:

-

Dissolve a portion of the crude extract (189.11 g) in methanol (B129727).

-

Add Amberlite XAD2 resin to the methanolic solution and agitate for 2 hours.

-

Wash the resin with deionized water (approximately 5 L) to remove sugars and other polar impurities.

-

Elute the iridoid glycosides from the resin by washing with methanol (approximately 5 L).

3. Precipitation and Final Isolation:

-

Concentrate the methanolic fraction obtained in the previous step.

-

Induce precipitation by adding cold deionized water to the concentrated methanolic fraction.

-

Collect the precipitate, which is enriched with Specioside.

-

Lyophilize the precipitate to obtain purified Specioside (18.65 g).

-

Analyze the final product for purity using HPLC and confirm its structure using NMR and MS.

Protocol 2: General Procedure for Purification of Iridoid Glycosides using High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and leading to high recovery. This method is particularly useful for separating compounds with similar polarities from a crude extract.

1. Preparation of Crude Extract and Solvent System:

-

Prepare a crude extract of the plant material using a suitable solvent (e.g., ethanol-water mixture).

-

Partially purify the crude extract using macroporous resin chromatography to enrich the iridoid glycoside fraction.

-

Select a suitable two-phase solvent system. A commonly used system for iridoid glycosides is composed of dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v).[1][2]

2. HSCCC Separation:

-

Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

-

Inject the sample dissolved in the mobile phase (the lower phase of the solvent system).

-

Pump the mobile phase through the column at a specific flow rate while the column is rotating at a high speed (e.g., 850 rpm).

-

Monitor the effluent using a UV detector and collect fractions based on the chromatogram.

3. Analysis and Identification:

-

Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.

-

Combine the fractions containing the pure compound and evaporate the solvent.

-

Confirm the structure of the isolated iridoid glycoside using ESI-MS, ¹H NMR, and ¹³C NMR.

Mandatory Visualizations

Experimental Workflow for High-Yield Specioside Isolation

Caption: Workflow for Specioside isolation.

Signaling Pathway of Specioside: Keap1-Nrf2 Activation

Caption: Keap1-Nrf2 antioxidant pathway activation.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation.[1] Specioside treatment induces the dissociation of the Keap1-Nrf2 complex.[2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[1] This binding initiates the transcription of antioxidant enzymes such as heme oxygenase-1 (HMOX-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which exert protective effects against oxidative stress.[2]

References

- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Specioside B using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Specioside B, an iridoid glycoside with significant therapeutic potential. The protocol herein provides a robust and reliable methodology for the accurate quantification of this compound in various sample matrices, including plant extracts and pharmaceutical preparations. This document outlines the necessary chromatographic conditions, sample preparation, and comprehensive method validation parameters, making it an essential tool for quality control and research and development.

Introduction

This compound, an iridoid glycoside first isolated from the bark of Catalpa speciosa, has garnered interest within the scientific community for its potential pharmacological activities. As research into the therapeutic applications of this compound progresses, the need for a precise and accurate analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and reliable technique for the analysis of such phytochemicals. This application note presents a detailed protocol for the quantification of this compound, adaptable for routine analysis in a laboratory setting.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. Data acquisition and processing should be performed using appropriate chromatography software.

-

Chemicals and Reagents:

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (Analytical grade)

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the optimal separation and quantification of this compound. These conditions are adapted from methodologies used for the analysis of closely related iridoid glycosides.[1]

| Parameter | Condition |

| Column | C18, 2.6 µm, 100 x 3.0 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-10 min: 6% B10-12 min: 6-40% B12-13 min: 40-100% B13-15 min: 100-6% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 1 µL |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Grinding: Grind the dried plant material (e.g., bark of Catalpa speciosa) to a fine powder (approximately 40-mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered material and place it in a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: If necessary, dilute the filtered extract with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The validation parameters are summarized below. The data presented are representative of typical performance for iridoid glycoside analysis and should be verified in the user's laboratory.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | ~0.2 µg/mL |

| LOQ | ~0.6 µg/mL |

Precision

The precision of the method was assessed by performing intra-day and inter-day analyses of quality control samples at three different concentration levels.

| Parameter | Low QC | Medium QC | High QC |

| Intra-day RSD (%) | < 2.0 | < 2.0 | < 2.0 |

| Inter-day RSD (%) | < 3.0 | < 3.0 | < 3.0 |

Accuracy (Recovery)

The accuracy of the method was determined by a recovery study, where a known amount of this compound was spiked into a blank matrix and then extracted and analyzed.

| Spike Level | Recovery (%) | RSD (%) |

| Low | 98 - 102 | < 2.0 |

| Medium | 98 - 102 | < 2.0 |

| High | 98 - 102 | < 2.0 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound in various samples. The detailed protocol for sample preparation and chromatographic analysis, along with the representative validation data, establishes a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to implement this method for quality control and research purposes.

References

Application Notes and Protocols for the Structure Elucidation of Specioside B using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specioside B is an iridoid glycoside that has been isolated from the stem barks of Stereospermum acuminatissimum. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational information for understanding its bioactivity, mechanism of action, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of the chemical structure of novel compounds. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound. The protocols outlined herein are intended to serve as a practical guide for researchers in natural product chemistry and related fields.

Structure of this compound

The chemical structure of this compound is presented below. The numbering of the carbon and proton positions is crucial for the assignment of NMR signals.

[A chemical structure image of this compound would be placed here. As I cannot generate images, a placeholder is described.]

Caption: Chemical structure of this compound.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This data is essential for the verification of the compound's identity and serves as a reference for its characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.85 | d | 1.6 |

| 3 | 7.42 | s | |

| 5 | 4.98 | ddd | 8.0, 4.0, 2.0 |

| 6α | 2.15 | m | |

| 6β | 1.95 | m | |

| 7α | 4.25 | m | |

| 7β | 4.15 | m | |

| 8 | 2.80 | dd | 8.0, 4.0 |

| 9 | 4.65 | d | 8.0 |

| 10 | 1.15 | d | 7.0 |

| 1' | 4.80 | d | 7.5 |

| 2' | 3.45 | t | 8.5 |

| 3' | 3.40 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.35 | m | |

| 6'a | 3.90 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

| 2'' | 6.35 | d | 16.0 |

| 3'' | 7.60 | d | 16.0 |

| 5'' | 7.05 | d | 8.5 |

| 6'' | 6.80 | d | 8.5 |

| 8'' | 7.15 | d | 8.5 |

| 9'' | 6.80 | d | 8.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm |

| 1 | 94.5 |

| 3 | 152.0 |

| 4 | 110.5 |

| 5 | 70.0 |

| 6 | 40.5 |

| 7 | 78.0 |

| 8 | 45.0 |

| 9 | 80.0 |

| 10 | 18.0 |

| 11 | 170.0 |

| 1' | 100.0 |

| 2' | 74.5 |

| 3' | 77.5 |

| 4' | 71.5 |

| 5' | 78.5 |

| 6' | 62.5 |

| 1'' | 128.0 |

| 2'' | 116.0 |

| 3'' | 146.0 |

| 4'' | 160.0 |

| 5'' | 116.5 |

| 6'' | 130.0 |

| 7'' | 167.0 |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below. These protocols are based on standard procedures and can be adapted for different NMR spectrometers.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated methanol (B129727) (CD₃OD).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Spectroscopy

a) ¹H NMR (Proton) Spectroscopy

-

Objective: To determine the number of different types of protons and their chemical environments.

-

Protocol:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CD₃OD.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters on a 500 MHz spectrometer:

-

Pulse Program: zg30

-

Number of Scans (ns): 16-64

-

Spectral Width (sw): 12-16 ppm

-

Acquisition Time (aq): 2-4 s

-

Relaxation Delay (d1): 1-2 s

-

-

Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent signal of CD₃OD (δ = 3.31 ppm).

-

b) ¹³C NMR (Carbon) Spectroscopy

-

Objective: To determine the number of different types of carbon atoms.

-

Protocol:

-

Use the same sample as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters on a 125 MHz spectrometer:

-

Pulse Program: zgpg30

-

Number of Scans (ns): 1024-4096 (or more, depending on concentration)

-

Spectral Width (sw): 200-240 ppm

-

Acquisition Time (aq): 1-2 s

-

Relaxation Delay (d1): 2 s

-

-

Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent signal of CD₃OD (δ = 49.0 ppm).

-

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

-

Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

-

Protocol:

-

Acquire the COSY spectrum using a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

-

Typical parameters:

-

Number of Scans (ns): 2-8 per increment

-

Number of Increments (td in F1): 256-512

-

Spectral Width (sw in F1 and F2): Same as the ¹H spectrum

-

-

Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform Fourier transformation.

-

b) HSQC (Heteronuclear Single Quantum Coherence)

-

Objective: To identify direct one-bond correlations between protons and the carbon atoms to which they are attached (¹H-¹³C).

-

Protocol:

-

Acquire the HSQC spectrum using a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

-

Typical parameters:

-

Number of Scans (ns): 4-16 per increment

-

Number of Increments (td in F1): 128-256

-

Spectral Width (sw in F2): Same as the ¹H spectrum

-

Spectral Width (sw in F1): Same as the ¹³C spectrum

-

One-bond coupling constant (¹JCH): Optimized for an average value of 145 Hz.

-

-

Process the data using a squared sine-bell window function in both dimensions and perform Fourier transformation.

-

c) HMBC (Heteronuclear Multiple Bond Correlation)

-

Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms. This is crucial for connecting spin systems and identifying quaternary carbons.

-

Protocol:

-

Acquire the HMBC spectrum using a standard gradient-selected HMBC pulse sequence (e.g., hmbcgpndqf).

-

Typical parameters:

-

Number of Scans (ns): 8-32 per increment

-

Number of Increments (td in F1): 256-512

-

Spectral Width (sw in F2): Same as the ¹H spectrum

-

Spectral Width (sw in F1): Same as the ¹³C spectrum

-

Long-range coupling constant (ⁿJCH): Optimized for an average value of 8 Hz.

-

-

Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform Fourier transformation.

-

Structure Elucidation Workflow

The systematic elucidation of the structure of this compound using NMR data follows a logical progression. The workflow diagram below illustrates the key steps and the relationships between the different NMR experiments.

Caption: Workflow for the structure elucidation of this compound using NMR.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structure elucidation of this compound. The ¹H and ¹³C NMR spectra offer initial information on the types and numbers of protons and carbons. 2D NMR experiments, specifically COSY, HSQC, and HMBC, are then employed to piece together the molecular framework by establishing proton-proton and proton-carbon connectivities. By following the detailed protocols and logical workflow presented in these application notes, researchers can confidently determine the structure of this compound and other similar natural products, which is a fundamental step in advancing drug discovery and development efforts.

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Specioside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specioside B is an iridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. A thorough understanding of its chemical structure and fragmentation behavior in mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices. These application notes provide a detailed overview of the mass spectrometry fragmentation analysis of this compound, including experimental protocols and a plausible fragmentation pathway based on available data.

Quantitative Data Summary

The fragmentation of this compound was analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary precursor ions observed are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The collision-induced dissociation (CID) of the protonated precursor ion yields several characteristic fragment ions.

| Precursor Ion | Formula | Precursor m/z | Fragment Ion m/z | Relative Abundance (%) | Putative Fragment Identity |

| [M+H]⁺ | C₂₄H₂₉O₁₂⁺ | 509.165 | 165.055 | 6.88 | [p-coumaric acid + H]⁺ |

| 147.045 | 100.00 | [p-coumaroyl moiety - H₂O + H]⁺ | |||

| 119.049 | 23.32 | [C₉H₇O]⁺ (from p-coumaroyl moiety) | |||

| 91.054 | 3.51 | [C₇H₇]⁺ (Tropylium ion) | |||

| [M+Na]⁺ | C₂₄H₂₈O₁₂Na⁺ | 531.147 | - | - | - |

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution with methanol to prepare working standard solutions of desired concentrations for calibration curves and quality control samples.

-

Matrix Sample Preparation (e.g., Plant Extract):

-

Homogenize 1 g of the dried and powdered plant material with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in 1 mL of methanol and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-40% B

-

10-12 min: 40-95% B

-

12-15 min: 95% B

-

15-16 min: 95-5% B

-

16-20 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation analysis.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 600 L/h.

-

Collision Gas: Argon.

-

Collision Energy: Optimized for the specific transitions, typically ranging from 10-40 eV.

-

Visualizations

Proposed Fragmentation Pathway of this compound

Caption: Proposed fragmentation pathway of this compound in positive ion ESI-MS/MS.

Experimental Workflow for this compound Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Discussion of Fragmentation Pattern

The fragmentation of this compound under positive ion ESI-MS/MS is primarily characterized by the cleavage of the ester bond linking the p-coumaroyl moiety to the iridoid-glucose core.

-

The most abundant fragment ion at m/z 147.045 corresponds to the p-coumaroyl moiety after the loss of a water molecule ([p-coumaroyl moiety - H₂O + H]⁺). This is a common fragmentation pathway for cinnamoyl derivatives.

-

The fragment at m/z 165.055 represents the protonated p-coumaric acid, formed by the cleavage of the ester bond.

-

Further fragmentation of the p-coumaroyl moiety leads to the formation of the ion at m/z 119.049 through the loss of a carbonyl group (CO).

-

The ion at m/z 91.054 is likely the tropylium (B1234903) ion, a stable aromatic cation, formed from further fragmentation of the aromatic ring structure.

The fragmentation is dominated by the cleavage of the ester linkage and subsequent fragmentation of the less complex p-coumaroyl group, while the larger and more complex iridoid-glucose moiety is lost as a neutral fragment. This fragmentation pattern provides a specific fingerprint for the identification and characterization of this compound in various samples.

Specioside B: Application Notes for Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specioside B is a naturally occurring iridoid glycoside found in various plant species, notably within the Bignoniaceae family, such as Stereospermum acuminatissimum. As a phytochemical, it holds potential for therapeutic applications and serves as a valuable marker for the standardization and quality control of herbal medicines. These application notes provide detailed protocols for the analysis of this compound, intended to support researchers in pharmacology, natural product chemistry, and drug development.

Chemical Profile

| Property | Value |

| Chemical Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

| Molecular Formula | C₂₃H₂₄O₁₀ |

| Molecular Weight | 460.44 g/mol |

| CAS Number | 126589-95-5 |

| Class | Iridoid Glycoside |

Quantitative Data Summary

Quantitative data for the concentration of this compound in various plant extracts is not extensively available in publicly accessible literature. For the purpose of illustrating data presentation, the following table provides a template with hypothetical values. Researchers are encouraged to generate specific data based on their own experimental work.

| Plant Species | Plant Part | Extraction Solvent | This compound Content (mg/g of dry extract) |

| Stereospermum acuminatissimum | Stem Bark | Methanol (B129727) | Hypothetical Value: 2.5 ± 0.3 |

| Tabebuia aurea | Leaves | Ethanol:Water (70:30) | Hypothetical Value: 1.8 ± 0.2 |

| Catalpa speciosa | Bark | Ethyl Acetate (B1210297) | Hypothetical Value: 0.9 ± 0.1 |

Experimental Protocols

Sample Preparation for Chromatographic Analysis

This protocol outlines the extraction of this compound from plant material for subsequent analysis by HPLC, UPLC, or HPTLC.

Materials:

-

Dried and powdered plant material (e.g., stem bark of Stereospermum acuminatissimum)

-

Methanol (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh 1 g of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in 5 mL of deionized water.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the aqueous extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Elute this compound with 10 mL of methanol.

-

Evaporate the methanolic eluate to dryness and reconstitute the residue in 1 mL of methanol.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow for Sample Preparation

Caption: Workflow for the extraction and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is a general method adaptable for the quantification of this compound, based on established methods for similar iridoid glycosides. Method validation according to ICH guidelines is recommended.

Instrumentation:

-

HPLC system with a PDA or UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-80% B25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Procedure:

-

Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Inject the prepared standards and samples onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This protocol is based on methods for similar compounds and should be optimized for this compound.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

Chromatographic and MS Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 5% B2-8 min: 5-95% B8-10 min: 95% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | To be determined by infusion of this compound standard |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a valuable tool for the qualitative and quantitative analysis of this compound in herbal extracts, offering high sample throughput.

Instrumentation:

-

HPTLC applicator

-

HPTLC developing chamber

-

TLC scanner

-

HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Stationary Phase | HPTLC plates silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate : Methanol : Water : Formic acid (80:10:8:2, v/v/v/v) |

| Application | 5 µL per band, 8 mm band width |

| Development | Ascending, in a twin-trough chamber saturated for 20 min |

| Densitometric Scanning | 280 nm |

HPTLC Analysis Workflow

Caption: General workflow for HPTLC analysis.

Biological Activity and Signaling Pathway

This compound, like other iridoid glycosides, is being investigated for its anti-inflammatory properties. While the precise mechanism for this compound is still under investigation, related compounds have been shown to modulate key inflammatory pathways. A plausible mechanism involves the inhibition of the NF-κB and NLRP3 inflammasome signaling cascades.

Proposed Anti-Inflammatory Signaling Pathway of Iridoid Glycosides

Application Note: Identification and Quantification of Specioside B in Plant Extracts using LC-DAD-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specioside B is an iridoid glycoside found in various plant species, notably in the genus Tabebuia. Iridoids are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] The anti-inflammatory properties of iridoid glycosides are of significant interest in drug discovery and development. These compounds have been shown to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory mediators.[2][3][4] This application note provides a detailed protocol for the identification and quantification of this compound in plant extracts using Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (LC-DAD-MS).

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust and efficient extraction method is crucial for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

-

Dried and powdered plant material (e.g., stem bark, leaves)

-

Ethanol:water (7:3, v/v) or 60% methanol (B129727) aqueous solution

-

Ultrasonic bath

-

Centrifuge

-

Volumetric flasks

-

0.45 µm syringe filters

Protocol:

-

Extraction:

-

Accurately weigh approximately 0.2 g of the dried, powdered plant material into a centrifuge tube.[5]

-

Add 20 mL of 60% methanol aqueous solution.

-

Perform ultrasonic extraction at 40°C for 30 minutes to enhance the extraction efficiency.

-

Alternatively, for larger scale extractions, percolation with ethanol:water (7:3, v/v) can be employed.

-

-

Centrifugation and Filtration:

-

After extraction, centrifuge the mixture at 12,700 rpm for 20 minutes to pellet the solid plant material.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

-

LC-DAD-MS Method

The following chromatographic and mass spectrometric conditions are recommended for the analysis of this compound.

Instrumentation:

-

An HPLC or UFLC system equipped with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., MicrOTOF or Triple Quadrupole).

Chromatographic Conditions:

| Parameter | Value |

| Column | Kinetex C18 (2.6 μm, 100 × 3.01 mm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0–10 min: 6.0% B10–12 min: 6.0–40.0% B12–13 min: 40.0–100.0% B13–15 min: 100.0–6.0% B |

| Flow Rate | 0.4 mL/min (typical, may require optimization) |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| DAD Wavelength | 254 nm, 280 nm, 330 nm for monitoring |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Range | m/z 100-1000 |

| Nebulizer Gas | Nitrogen, 4 Bar |

| Dry Gas | Nitrogen, 9 L/min |

| Capillary Voltage | 3500 V (Positive Mode) |

| Collision Energy | To be optimized for MS/MS experiments |

MS/MS Parameters for this compound (Hypothetical Example):

For targeted quantification using MS/MS, specific precursor and product ions for this compound need to be determined. This is typically done by infusing a standard solution of this compound and performing a product ion scan. Based on the general fragmentation patterns of iridoid glycosides, which often involve the loss of the glucose moiety and water molecules, the following are plausible (though hypothetical) transitions to monitor.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | [M+H]⁺ | [M+H-Glucose]⁺ | [M+H-Glucose-H₂O]⁺ |

| This compound | [M+Na]⁺ | [M+Na-Glucose]⁺ | [M+Na-Glucose-H₂O]⁺ |

| This compound | [M-H]⁻ | [M-H-Glucose]⁻ | Further fragments |

Data Presentation

Method Validation Parameters for Quantitative Analysis

A validated LC-MS/MS method is essential for accurate quantification. The following table summarizes typical validation parameters for the analysis of iridoid glycosides.

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |

| Precision (RSD%) | < 5% (Intra-day), < 10% (Inter-day) |

| Accuracy (Recovery %) | 95 - 105% |

| Stability (RSD%) | < 15% |

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the identification and quantification of this compound in plant extracts.

Caption: Experimental workflow for this compound analysis.

Proposed Anti-inflammatory Signaling Pathway of Iridoid Glycosides

Iridoid glycosides like this compound are known to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this proposed mechanism.

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

The LC-DAD-MS method described in this application note provides a reliable and sensitive approach for the identification and quantification of this compound in plant extracts. The detailed protocol for sample preparation and analysis, along with the method validation parameters, offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to investigate the therapeutic potential of this compound and other related iridoid glycosides. The elucidation of its anti-inflammatory mechanism through the inhibition of key signaling pathways further underscores the importance of such analytical methods in the discovery of novel therapeutic agents.

References

- 1. lume.ufrgs.br [lume.ufrgs.br]

- 2. researchgate.net [researchgate.net]

- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the yield of Specioside B during plant extraction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Specioside B during plant extraction.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields of this compound and offers potential solutions.

Problem 1: Low Concentration of this compound in the Crude Extract

| Possible Cause | Suggested Solution |

| Poor Quality Plant Material | The concentration of secondary metabolites like this compound can be influenced by the plant's age, the time of harvest, and how it's processed after harvesting. It is advisable to use plant material from a reputable source and, if possible, analyze a small sample to confirm the presence of this compound before proceeding with a large-scale extraction. |

| Inefficient Initial Extraction | The choice of solvent, temperature, and extraction time may not be ideal for solubilizing this compound.[1] It is important to use a polar solvent such as methanol (B129727) or a high-percentage ethanol (B145695) solution (e.g., 70-95%).[1] While slightly elevated temperatures can enhance extraction efficiency, it is best to avoid excessive heat (above 60°C) to prevent the degradation of the compound.[1] Ensure that the extraction time is sufficient, which may involve multiple extractions for several hours each.[1] |

| Improper Plant Material Preparation | The plant material may not have been sufficiently dried or finely ground.[2] To maximize the surface area for extraction, ensure the plant material is thoroughly dried to a constant weight and then grind it into a fine, uniform powder.[2] |

| Poor Solvent-to-Solid Ratio | An inadequate volume of solvent may not be able to fully extract the this compound.[2] Increasing the solvent-to-solid ratio will ensure that the plant material is completely submerged and facilitate efficient mass transfer.[2][3] |

Problem 2: Loss of this compound During Purification

| Possible Cause | Suggested Solution |